N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-24-19-6-4-17(5-7-19)10-14-27(22,23)21(15-18-9-12-25-16-18)11-8-20-3-2-13-26-20/h2-7,9,12-13,16H,8,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSYAJIBZOXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a furan ring, a methoxyphenyl group, and a thiophene moiety, contributing to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, compounds containing similar furan and methoxy groups exhibited significant antibacterial effects against various strains of bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 6 | Staphylococcus epidermidis | 4 µg/mL |
| Compound 1 | E. coli | 16 µg/mL |
| Compound 2 | S. aureus | 8 µg/mL |
In vitro studies demonstrated that certain derivatives inhibited the growth of both standard and clinical strains of bacteria, with MIC values ranging from 2 to 16 µg/mL for the most susceptible strains .
Anticancer Activity
The cytotoxic effects of this compound have also been investigated. Research indicates that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
Case Study: Cytotoxicity Assay
A study conducted using the MTT assay on human cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The selectivity index was calculated based on the ratio of IC50 values against cancerous versus normal cell lines, demonstrating a promising therapeutic window .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties were assessed through various assays measuring the inhibition of inflammatory markers. It was found to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.
Table 2: Anti-inflammatory Effects
| Treatment Concentration | COX-2 Expression (%) Reduction |
|---|---|
| 5 µM | 30% |
| 10 µM | 50% |
| 20 µM | 70% |
These results suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : Inhibition of bacterial protein synthesis and disruption of cell membrane integrity.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through activation of caspase pathways.
- Anti-inflammatory Mechanism : Modulation of signaling pathways involving NF-kB and MAPK, leading to decreased expression of pro-inflammatory cytokines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that sulfonamides, including derivatives like N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide, exhibit significant antibacterial activity. A study highlighted the structure–activity relationship (SAR) of various sulfonamides, demonstrating their effectiveness against a range of bacterial strains .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Sulfonamides have been noted for their ability to inhibit certain enzymes involved in cancer cell proliferation. The specific mechanism may involve interference with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells.
Case Studies and Research Findings
- Antibacterial Activity : A study published in ResearchGate examined various sulfonamides, including this compound, showing promising results against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the sulfonamide structure can enhance its efficacy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like this compound may function by inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .
Applications in Drug Development
Due to its structural features and biological activities, this compound holds promise for development as:
- Antibacterial agents : Targeting resistant bacterial strains.
- Anticancer drugs : Exploiting its ability to disrupt cellular processes in cancerous cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Pharmacological Implications
Key Structural Features:
- Furan/Thiophene Moieties : These heterocycles improve π-π stacking interactions with biological targets. For example, thiophene-containing compounds in demonstrate enhanced binding to amine receptors due to sulfur's electronegativity .
- 4-Methoxyphenyl Group : This substituent is common in sulfonamides (e.g., AR-769 in ), where it contributes to improved solubility and CNS penetration .
- Ethenesulfonamide vs. Ethanesulfonamide : Unlike the target compound’s ethanesulfonamide backbone, analogues like (E)-N-(4-methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s, ) feature a conjugated double bond, which enhances rigidity and potency against cancer cell lines .
Table 1: Comparative Analysis of Selected Sulfonamides
Q & A
Basic: What are the standard synthetic routes for this sulfonamide, and what critical steps ensure high yield?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Coupling of the furan-3-ylmethyl and thiophen-2-ylethyl amines via nucleophilic substitution, using a sulfonamide-forming agent (e.g., ethanesulfonyl chloride).
- Step 2 : Introduction of the 4-methoxyphenyl group through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .
- Critical steps :
- Yield optimization : Maintain anhydrous conditions, stoichiometric control of sulfonylation reagents, and inert atmospheres to minimize hydrolysis .
Advanced: How can reaction conditions be optimized to mitigate low yields during the coupling of furan and thiophene moieties?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Use Lewis acids (e.g., TMSOTf) to activate sulfonyl electrophiles, as seen in analogous sulfonamide syntheses .
- Temperature control : Conduct coupling at −40°C to stabilize intermediates, followed by gradual warming to −20°C to drive completion .
- Solvent selection : Dichloromethane or THF enhances solubility of aromatic intermediates, reducing aggregation .
- Monitoring : Employ TLC or in-situ IR to track reaction progress and adjust reagent addition rates.
Advanced: What analytical techniques confirm structural integrity, especially regarding regioisomerism?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves regioisomerism by revealing spatial arrangement of substituents (e.g., furan-thiophene orientation) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
- HRMS : Exact mass matches theoretical [M+H]+ with <2 ppm error, ruling out isobaric impurities .
Data Contradiction: How should discrepancies between experimental and theoretical mass spectrometry data be investigated?
Answer:
- Isotopic pattern analysis : Verify alignment with expected Cl/Br/S isotopic signatures. For example, sulfur (∼4.4% 34S) affects peak ratios .
- Fragmentation pathways : Compare with in-silico predictions (e.g., cleavage at sulfonamide bonds). Unusual fragments may indicate degradation or adducts .
- Contaminant screening : Check for residual solvents (e.g., DMF, CH2Cl2) via GC-MS or LC-MS.
- Repetition under controlled conditions : Eliminate variability in sample preparation (e.g., drying time, matrix effects).
Advanced: What strategies resolve conflicting NMR chemical shift assignments in sulfonamide derivatives?
Answer:
- 2D NMR :
- Dynamic NMR : Variable-temperature studies distinguish rotamers (e.g., restricted rotation around the sulfonamide S–N bond) .
- Comparative analysis : Reference analogous compounds (e.g., N-(4-methoxyphenyl)sulfonamides) to validate shifts .
Basic: What purification methods are typically employed post-synthesis, and how do they affect purity?
Answer:
- Column chromatography :
- Solvent system : Ethyl acetate/hexane (3:7) for polar intermediates; methanol/dichloromethane (1:9) for final products .
- Silica gel choice : Use 230–400 mesh for better resolution of closely eluting isomers.
- Recrystallization :
- Methanol/water (4:1) removes hydrophilic impurities; slow cooling minimizes occluded solvents.
- Impact on purity : Aggressive gradient elution risks co-eluting byproducts, while overloading columns reduces efficiency .
Advanced: How do electron-donating/demanding groups in aryl substituents influence sulfonamide reactivity?
Answer:
- Electron-donating groups (e.g., 4-methoxy) :
- Electron-withdrawing groups (e.g., nitro) :
- Experimental validation : Compare reaction rates of derivatives (e.g., 4-methoxy vs. 4-nitro) under identical conditions .
Data Contradiction: When crystallographic data suggests a different conformation than computational models, what factors should be considered?
Answer:
- Solvent effects : Crystal packing forces (e.g., C–H⋯O interactions) may stabilize non-equilibrium conformations absent in gas-phase DFT calculations .
- Temperature : X-ray structures (100 K) capture low-energy conformers, whereas simulations (298 K) reflect dynamic averaging.
- Torsional flexibility : Rotatable bonds (e.g., C–S in sulfonamide) allow multiple accessible states. MD simulations can reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
